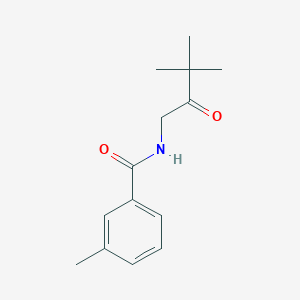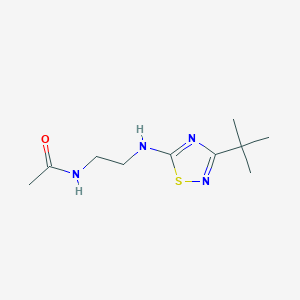
n-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced by reacting the thiadiazole derivative with ethylenediamine or its derivatives.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aminoethyl group can form hydrogen bonds with biological molecules, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1,3,4-Thiadiazol-2-yl)ethyl)acetamide: Lacks the tert-butyl group, which may result in different biological activities.
N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)acetamide: Contains a methyl group instead of a tert-butyl group, affecting its chemical properties.
N-(2-(1,2,4-Triazol-3-yl)ethyl)acetamide: Contains a triazole ring instead of a thiadiazole ring, leading to different reactivity and applications.
Uniqueness
The presence of the tert-butyl group in N-(2-((3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)amino)ethyl)acetamide makes it unique compared to other similar compounds. This group can significantly influence the compound’s lipophilicity, stability, and biological activity, making it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C10H18N4OS |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
N-[2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C10H18N4OS/c1-7(15)11-5-6-12-9-13-8(14-16-9)10(2,3)4/h5-6H2,1-4H3,(H,11,15)(H,12,13,14) |
InChI Key |
RGLLSKXZZRDFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=NC(=NS1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


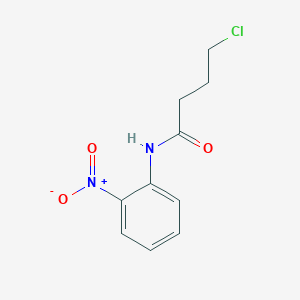
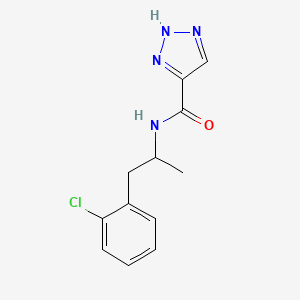
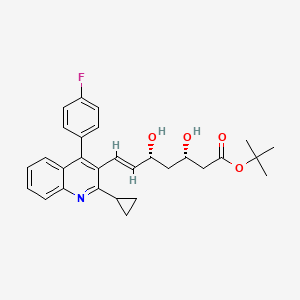
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
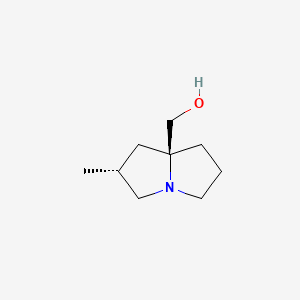
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
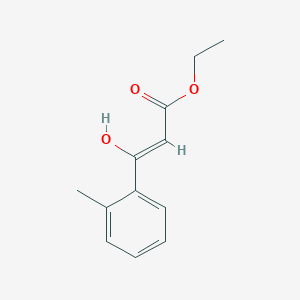
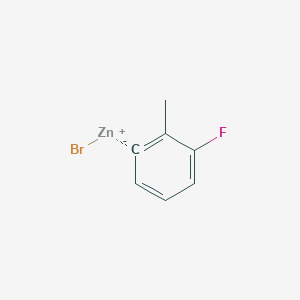
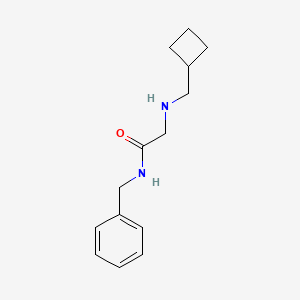
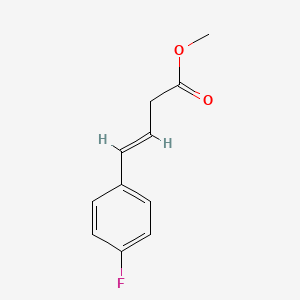
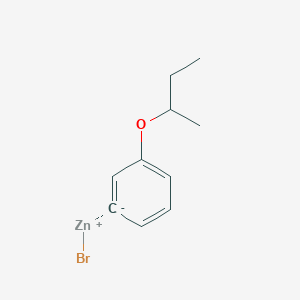
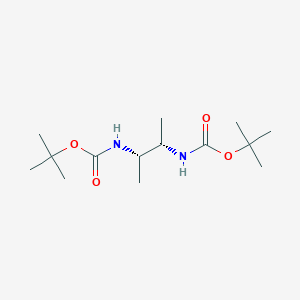
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
